molecular formula C27H17N3O3 B4608598 2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B4608598
M. Wt: 431.4 g/mol
InChI Key: HQIAKZRUASOCJT-UHFFFAOYSA-N
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Description

The compound "2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione" is a complex organic molecule with distinctive structural features This compound is notable for its fused ring systems and diverse functional groups, which confer unique chemical properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione" involves several key steps:

  • Formation of the Quinazolinone Core: : The initial step often involves the formation of the quinazolinone core through the condensation of anthranilic acid derivatives with appropriate amines or isocyanates.

  • Naphthyl Group Introduction: : The naphthyl group is typically introduced via a Friedel-Crafts acylation reaction, using naphthalene as a starting material.

  • Coupling with Isoindole Derivative: : The final key step involves the coupling of the quinazolinone intermediate with an isoindole derivative, typically under conditions that promote nucleophilic substitution.

Industrial Production Methods

The industrial production of this compound may involve similar synthetic routes but scaled up with optimizations for yield and purity. High-throughput methods such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the naphthyl and quinazolinone moieties, forming corresponding oxides and quinones.

  • Reduction: : Reductive reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.

  • Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms within the ring systems.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.

  • Reducing Agents: : Sodium borohydride and lithium aluminum hydride are commonly used.

  • Catalysts: : Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

  • Oxidation Products: : Quinone and naphthoquinone derivatives.

  • Reduction Products: : Alcohols and dihydro derivatives.

  • Substitution Products: : Various alkylated or arylated derivatives.

Scientific Research Applications

This compound has a range of scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

  • Biology: : Potentially serves as a molecular probe or inhibitor in biochemical studies, particularly those involving enzymes and receptor binding.

  • Medicine: : Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

  • Industry: : May find uses in the development of advanced materials, such as organic semiconductors or novel catalysts.

Mechanism of Action

The precise mechanism of action depends on the specific application:

  • Biological Systems: : The compound may interact with various biological targets, including enzymes, receptors, and nucleic acids. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by mimicking endogenous ligands.

  • Chemical Reactions: : In chemical transformations, the compound's reactivity is influenced by the electron-donating and electron-withdrawing effects of its functional groups, guiding the formation of specific products.

Comparison with Similar Compounds

Similar Compounds

  • Quinazolinone Derivatives: : Such as 2-phenylquinazolin-4(3H)-one.

  • Naphthyl-Substituted Compounds: : Including 1-naphthylamine and its derivatives.

  • Isoindole Derivatives: : Like phthalimide and its analogs.

Uniqueness

What sets "2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione" apart is its combined structural features—fused ring systems with a quinazolinone core, a naphthyl moiety, and an isoindole framework. This unique architecture results in distinctive chemical properties and potential biological activities that are not easily replicated by simpler analogs.

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Properties

IUPAC Name

2-[(3-naphthalen-1-yl-4-oxoquinazolin-2-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3O3/c31-25-19-11-3-4-12-20(19)26(32)29(25)16-24-28-22-14-6-5-13-21(22)27(33)30(24)23-15-7-9-17-8-1-2-10-18(17)23/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIAKZRUASOCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione
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2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione
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2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione
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2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione
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2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione
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2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione

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